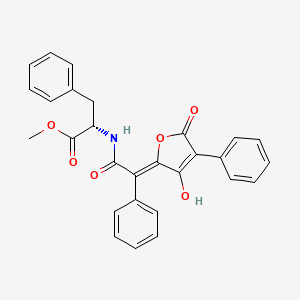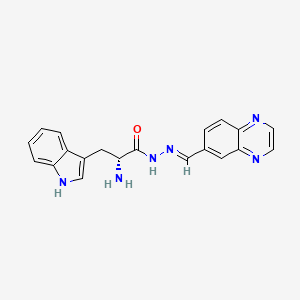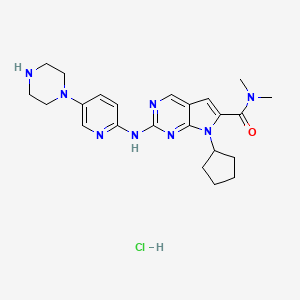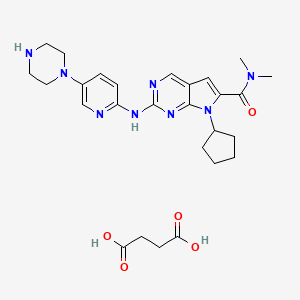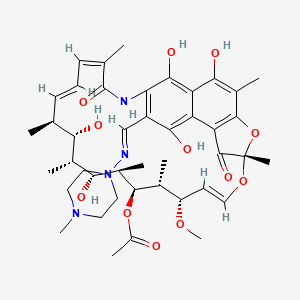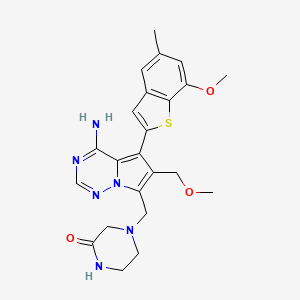
Rogaratinib
Descripción general
Descripción
Rogaratinib is a potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models . It belongs to the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
Rogaratinib has a molecular formula of C23H26N6O3S . It is a potent inhibitor of all FGFR subtypes with low nanomolar binding kinetics towards the four kinase domains .Chemical Reactions Analysis
Rogaratinib potently inhibits FGFR4-phosphorylation and exerts anti-tumor efficacy in vivo and in vitro . It reduces proliferation in FGFR-addicted cancer cell lines of various cancer types including lung, breast, colon, and bladder cancer .Physical And Chemical Properties Analysis
Rogaratinib has a molecular weight of 466.56 . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Pan-FGFR Inhibitor
Rogaratinib is a potent and selective pan-FGFR inhibitor . It prevents the activity of FGFRs 1, 2, 3, and 4 . This broad inhibition of FGFRs makes it a promising candidate for treating various cancers .
Antitumor Activity
Rogaratinib has demonstrated broad antitumor activity in FGFR-overexpressing preclinical cancer models . It has been found to reduce proliferation in FGFR-addicted cancer cell lines of various cancer types including lung, breast, colon, and bladder cancer .
FGFR/ERK Pathway Inhibition
The anti-proliferative effects of Rogaratinib are believed to be mediated by FGFR/ERK pathway inhibition . Rogaratinib treatment interrupts FGFR and ERK phosphorylation in several FGFR-amplified cell lines .
In Vivo Efficacy
Rogaratinib has shown strong in vivo efficacy in several cell line- and patient-derived xenograft models characterized by FGFR overexpression . The observed efficacy of Rogaratinib strongly correlated with FGFR mRNA expression levels .
Treatment of Advanced Cancers
Rogaratinib has been used in phase 1 dose-escalation and dose-expansion study for the treatment of adults with advanced cancers . The study aimed to assess the safety, maximum tolerated dose, recommended phase 2 dose, pharmacokinetics, and preliminary clinical activity of Rogaratinib .
Treatment of FGFR Pathway-Addicted Tumors
Rogaratinib has shown anti-tumor activity in early clinical trials as a single agent in FGFR pathway-addicted tumors . This includes tumors where the FGFR pathway is overexpressed, making them particularly susceptible to treatment with Rogaratinib .
Mecanismo De Acción
Target of Action
Rogaratinib is a potent inhibitor of all Fibroblast Growth Factor Receptors (FGFRs) subtypes . FGFRs play an essential role in many physiological processes, including cell proliferation, survival, differentiation, migration, and apoptosis . Over-activation of the pathway can lead to the development of various cancers .
Mode of Action
Rogaratinib potently inhibits FGFR4-phosphorylation . It interacts with its targets by binding with low nanomolar kinetics towards the four kinase domains of FGFRs . This interaction results in the inhibition of FGFR4-phosphorylation and downstream signaling at clinically relevant doses .
Biochemical Pathways
Rogaratinib affects the FGFR/ERK pathway . This pathway regulates several distinct mitogen-activated protein kinases (MAPK), which are integral to cellular activities, including proliferation, differentiation, and survival . The inhibition of FGFR and ERK phosphorylation by rogaratinib suggests that the anti-proliferative effects are mediated by FGFR/ERK pathway inhibition .
Pharmacokinetics
This study aimed to elucidate the absorption, distribution, metabolism, and excretion (ADME) of rogaratinib .
Result of Action
Rogaratinib’s action results in the potent inhibition of the proliferation of cancer cell lines with high expression levels of FGFR4 mRNA . This inhibition is accompanied by the induction of apoptosis . The in vitro efficacy of rogaratinib in FGFR4 dependent cell lines was further observed as in vivo efficacy in xenograft models of rhabdomyosarcoma and hepatocellular carcinoma .
Action Environment
The efficacy of Rogaratinib strongly correlates with FGFR mRNA expression levels . Elevation of FGFR4 expression has been associated with resistance development in several cancer types such as breast cancer . The combination of rogaratinib with standard-of-care provides further options for addressing resistance mechanisms mediated by elevated FGFR4 expression .
Safety and Hazards
Rogaratinib has been classified as having acute toxicity (oral, category 4, H302), skin corrosion/irritation (category 2, H315), serious eye damage/eye irritation (category 2, H319), and specific target organ toxicity (single exposure, category 3, H335) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRRJSKGXOYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443530-05-9 | |
| Record name | Rogaratinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rogaratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROGARATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



